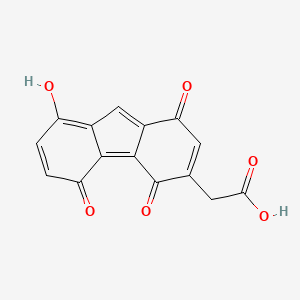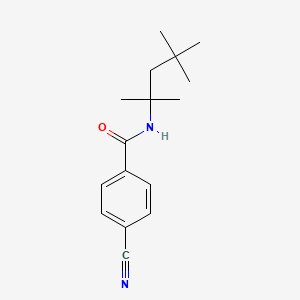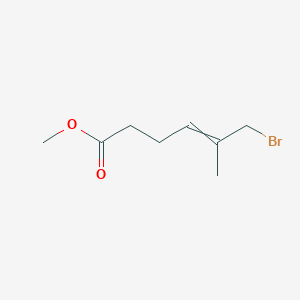![molecular formula C19H12N4S B14201833 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile CAS No. 832081-73-9](/img/structure/B14201833.png)
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile is a complex organic compound that features a quinoxaline core substituted with a thiophene ring and an amino group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzonitrile with 2-chloro-3-(thiophen-2-yl)quinoxaline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems may also be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoxaline and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups into the quinoxaline or thiophene rings.
Scientific Research Applications
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dichloroquinoxaline share structural similarities and are used in similar applications.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde are structurally related and exhibit comparable chemical properties.
Uniqueness
What sets 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile apart is its unique combination of a quinoxaline core with a thiophene ring and a benzonitrile moiety. This structural arrangement imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and reactivity profiles.
Properties
CAS No. |
832081-73-9 |
|---|---|
Molecular Formula |
C19H12N4S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[(3-thiophen-2-ylquinoxalin-2-yl)amino]benzonitrile |
InChI |
InChI=1S/C19H12N4S/c20-12-13-5-3-6-14(11-13)21-19-18(17-9-4-10-24-17)22-15-7-1-2-8-16(15)23-19/h1-11H,(H,21,23) |
InChI Key |
PNRXGQWWCCFQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=CC(=C3)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)


![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)


